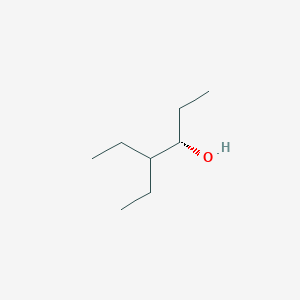

(3S)-4-ethylhexan-3-ol

Description

Significance of Chirality in Modern Organic Chemistry and Stereoselective Processes

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in organic chemistry. numberanalytics.com This "handedness" arises from the presence of a chiral center, typically a carbon atom bonded to four different groups. quora.com The two non-superimposable mirror-image forms of a chiral molecule are known as enantiomers. While enantiomers possess identical physical properties in an achiral environment, their interactions with other chiral entities, such as biological receptors or polarized light, can differ significantly. quora.comlibretexts.org This distinction is crucial in fields like pharmaceuticals, where the therapeutic effect of a drug is often attributed to a single enantiomer, while the other may be inactive or even harmful. youtube.comwikipedia.org Consequently, stereoselective synthesis, which aims to produce a single desired stereoisomer, has become a cornerstone of modern organic synthesis. youtube.com

The development of stereoselective processes allows chemists to control the three-dimensional architecture of molecules with high precision, a critical factor in the creation of new medicines, materials, and agrochemicals. numberanalytics.comontosight.ai

Overview of Branched-Chain Alcohols as Strategic Synthetic Intermediates and Targets

Branched-chain alcohols are a significant class of organic compounds that serve as versatile intermediates and target molecules in chemical synthesis. Their branched structure can impart unique physical and chemical properties, such as increased solubility and altered reactivity, compared to their linear counterparts. These characteristics make them valuable in the production of a wide array of chemicals, including plasticizers, lubricants, and fragrances. ontosight.ai The strategic placement of branches and hydroxyl groups allows for the construction of complex molecular frameworks, making them key components in the synthesis of natural products and pharmaceuticals.

Specific Context of (3S)-4-Ethylhexan-3-ol within Academic Research Landscapes

This compound is a specific chiral branched-chain alcohol. While not as extensively studied as some other chiral alcohols, its structure presents an interesting target for stereoselective synthesis and a potential building block for more complex molecules. The presence of two ethyl groups and a hydroxyl group on a hexane (B92381) chain creates a distinct stereochemical environment. Research focusing on the synthesis and properties of such specific chiral molecules contributes to the broader understanding of stereoselectivity and the development of new synthetic methodologies. The IUPAC name for this compound is this compound. nih.gov

Below is a table summarizing some of the key properties of this compound:

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C8H18O |

| Molecular Weight | 130.23 g/mol |

| InChI | InChI=1S/C8H18O/c1-4-7(5-2)8(9)6-3/h7-9H,4-6H2,1-3H3/t8-/m0/s1 |

| InChIKey | BOJLCKCCKQMGKD-QMMMGPOBSA-N |

| SMILES | CCC@@HO |

Data sourced from PubChem CID 7004854 nih.gov

Historical Perspectives on the Synthesis and Characterization of Chiral Hexanol Derivatives

The study of chiral hexanol derivatives has evolved significantly over time. Early work in the 20th century laid the foundation for understanding stereoisomerism. wikipedia.org The development of analytical techniques such as chiral high-performance liquid chromatography (HPLC) has been instrumental in the separation and characterization of enantiomers of hexanol derivatives. taylorandfrancis.com The synthesis of specific stereoisomers has been a continuous challenge, driving the development of new catalytic systems and synthetic strategies. For instance, the use of palladium catalysts in the oxidation of secondary alcohols has been a notable advancement. taylorandfrancis.com More recent research has explored the synthesis of hexanol derivatives from renewable resources, such as the production of 1-hexanol (B41254) from grape pomace through fermentation and subsequent hydrogenation. mdpi.com These historical developments highlight the ongoing effort to achieve greater control over the synthesis and to understand the properties of chiral hexanol derivatives.

Structure

3D Structure

Properties

Molecular Formula |

C8H18O |

|---|---|

Molecular Weight |

130.23 g/mol |

IUPAC Name |

(3S)-4-ethylhexan-3-ol |

InChI |

InChI=1S/C8H18O/c1-4-7(5-2)8(9)6-3/h7-9H,4-6H2,1-3H3/t8-/m0/s1 |

InChI Key |

BOJLCKCCKQMGKD-QMMMGPOBSA-N |

Isomeric SMILES |

CC[C@@H](C(CC)CC)O |

Canonical SMILES |

CCC(CC)C(CC)O |

Origin of Product |

United States |

Spectroscopic Characterization for Mechanistic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides invaluable information regarding the carbon skeleton, the nature and connectivity of functional groups, and the stereochemical relationships within the molecule.

Elucidation of Carbon Skeleton and Functional Groups by ¹H and ¹³C NMR

The ¹H and ¹³C NMR spectra of (3S)-4-ethylhexan-3-ol provide a foundational understanding of its molecular structure. The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts, signal multiplicities, and coupling constants, which in turn allows for the deduction of proton-proton connectivity. Similarly, the ¹³C NMR spectrum indicates the number of unique carbon environments, providing a map of the carbon framework.

¹H NMR Spectral Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.4 - 3.6 | m | 1H | H-3 (CHOH) |

| ~1.2 - 1.5 | m | 7H | H-2, H-4, H-5, H-1' |

| ~0.8 - 1.0 | m | 9H | H-1, H-6, H-2' |

| ~1.1 | s | 1H | OH |

¹³C NMR Spectral Data:

| Chemical Shift (ppm) | Assignment |

| ~75 | C-3 (CHOH) |

| ~48 | C-4 |

| ~25 | C-2 |

| ~25 | C-5 |

| ~25 | C-1' |

| ~14 | C-1 |

| ~14 | C-6 |

| ~10 | C-2' |

Note: The exact chemical shifts can vary depending on the solvent and concentration. The assignments are based on predicted values and typical ranges for similar structures.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

While 1D NMR provides essential information, complex overlapping signals can sometimes hinder a complete structural assignment. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, offer a powerful solution by spreading the spectral information into two dimensions, revealing intricate connectivity networks within the molecule.

Correlation Spectroscopy (COSY): A COSY experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, this would confirm the connectivity between the methine proton at C-3 and the methylene protons at C-2, as well as the methine proton at C-4. It would also show correlations within the two ethyl groups and the propyl group.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. This experiment would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, confirming the assignments made from the 1D spectra.

Advanced Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides complementary information to NMR by probing the vibrational modes of molecules. These techniques are particularly sensitive to the presence of specific functional groups and intermolecular interactions such as hydrogen bonding.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Hydrogen Bonding

The FTIR spectrum of this compound is characterized by a prominent broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. The broadness of this peak is a direct consequence of intermolecular hydrogen bonding between alcohol molecules. Other key absorptions include the C-H stretching vibrations of the alkyl chains, typically observed between 2850 and 3000 cm⁻¹, and the C-O stretching vibration of the secondary alcohol, which is expected to appear in the 1150-1075 cm⁻¹ range. nih.gov

FTIR Spectral Data:

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3350 (broad) | O-H stretch (hydrogen-bonded) |

| ~2960, ~2870 | C-H stretch (alkyl) |

| ~1460 | C-H bend (alkyl) |

| ~1100 | C-O stretch (secondary alcohol) |

Raman Spectroscopy for Molecular Vibrations and Conformational Insights

Raman spectroscopy provides information about the molecular vibrations that result in a change in polarizability. For this compound, the Raman spectrum would be expected to show strong signals for the C-C bond stretching vibrations of the carbon backbone and the C-H bending modes. The O-H stretching vibration in the Raman spectrum is typically weaker and less broad than in the FTIR spectrum. Analysis of the low-frequency region of the Raman spectrum can also provide insights into the conformational flexibility of the alkyl chains.

Mass Spectrometry (MS) for Precise Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. This fragmentation pattern can be used to deduce the structure of the molecule.

The electron ionization (EI) mass spectrum of 4-ethylhexan-3-ol would be expected to show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) corresponding to its molecular weight (130.23 g/mol ). However, for alcohols, the molecular ion peak is often weak or absent. The fragmentation pattern is typically dominated by the loss of small neutral molecules and the formation of stable carbocations.

A prominent fragmentation pathway for secondary alcohols is the alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the oxygen atom. For 4-ethylhexan-3-ol, this could lead to the formation of fragment ions at m/z 101 (loss of an ethyl radical) and m/z 73 (loss of a propyl radical). Another common fragmentation is the loss of a water molecule (H₂O), resulting in a peak at m/z 112 (M-18).

Predicted Mass Spectrometry Fragmentation:

| m/z | Proposed Fragment |

| 130 | [C₈H₁₈O]⁺ (Molecular Ion) |

| 112 | [C₈H₁₆]⁺ (Loss of H₂O) |

| 101 | [C₆H₁₃O]⁺ (Loss of C₂H₅) |

| 73 | [C₄H₉O]⁺ (Loss of C₃H₇) |

| 57 | [C₄H₉]⁺ |

| 43 | [C₃H₇]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. For this compound, with a molecular formula of C8H18O, the theoretical exact mass can be calculated. chromatographyonline.com

Table 1: Theoretical Exact Mass of this compound

| Property | Value |

| Molecular Formula | C8H18O |

| Monoisotopic Mass | 130.135765 Da |

This table presents the theoretical monoisotopic mass of this compound, calculated based on the most abundant isotopes of its constituent elements.

Experimentally, HRMS analysis of this compound would be expected to yield a molecular ion ([M]+) or a protonated molecule ([M+H]+) with a measured m/z value extremely close to the theoretical value, typically within a few parts per million (ppm). This high accuracy is crucial for confirming the elemental formula and distinguishing it from other isobaric compounds. However, it is important to note that the molecular ion peak for tertiary alcohols in electron ionization (EI) mass spectrometry is often of very low abundance or entirely absent due to the instability of the molecular ion. whitman.edu

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, MS/MS experiments would typically involve the isolation of the molecular ion or a prominent fragment ion, followed by collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

The fragmentation of tertiary alcohols is primarily governed by two main pathways: α-cleavage and dehydration. libretexts.orgopenochem.org

α-Cleavage: This involves the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. For 4-ethylhexan-3-ol, α-cleavage can result in the loss of an ethyl or a propyl radical. The most prominent peak in the mass spectrum of 4-ethylhexan-3-ol is observed at an m/z of 59. nih.gov This corresponds to the formation of a stable oxonium ion resulting from the cleavage of the bond between C3 and C4, leading to the loss of a propyl radical.

Dehydration: The elimination of a water molecule (18 Da) is another common fragmentation pathway for alcohols. whitman.edu This results in the formation of an alkene radical cation.

Table 2: Predicted Major Fragment Ions of this compound in MS/MS

| Precursor Ion (m/z) | Fragmentation Pathway | Product Ion (m/z) | Neutral Loss (Da) |

| 130 | α-Cleavage | 101 | 29 (C2H5) |

| 130 | α-Cleavage | 87 | 43 (C3H7) |

| 130 | α-Cleavage | 59 | 71 (C5H11) |

| 130 | Dehydration | 112 | 18 (H2O) |

This table outlines the predicted major fragment ions for this compound based on established fragmentation mechanisms for tertiary alcohols.

The specific fragmentation pattern and the relative abundances of the product ions in the MS/MS spectrum provide a unique fingerprint for the molecule, confirming its structure and connectivity.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating the enantiomers of chiral compounds and determining the enantiomeric excess (ee) of a sample. Chiral gas chromatography and chiral high-performance liquid chromatography are the most common methods for this purpose.

Chiral Gas Chromatography (GC) for Volatile Derivatives

Chiral gas chromatography (GC) is a powerful technique for the separation of volatile enantiomers. For the analysis of alcohols like this compound, derivatization is often necessary to improve volatility and chromatographic performance. Common derivatizing agents include trifluoroacetic anhydride. The resulting esters are then separated on a chiral stationary phase (CSP).

Cyclodextrin-based CSPs are widely used for the enantioselective separation of a variety of chiral compounds, including alcohols. chromatographyonline.com The choice of the specific cyclodextrin derivative (e.g., β- or γ-cyclodextrin) and the substituents on the cyclodextrin ring can significantly influence the separation efficiency.

Table 3: Hypothetical Chiral GC Parameters for the Analysis of a Derivatized this compound

| Parameter | Condition |

| Column | Cyclodextrin-based Chiral Capillary Column |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Temperature Program | Optimized for resolution |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

This table presents a hypothetical set of parameters for the chiral GC analysis of a derivatized form of this compound. The actual conditions would require experimental optimization.

The separation is based on the differential interaction of the enantiomeric derivatives with the chiral stationary phase, leading to different retention times for the (S)- and (R)-enantiomers. The enantiomeric excess can then be calculated from the peak areas of the two enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separations

Chiral high-performance liquid chromatography (HPLC) is another widely used technique for the separation of enantiomers. Polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose, are particularly effective for the separation of a broad range of chiral compounds, including alcohols. chromatographytoday.comresearchgate.net

The separation can be performed in either normal-phase or reversed-phase mode, depending on the specific analyte and CSP. The choice of mobile phase composition, including the type and concentration of organic modifiers and additives, is crucial for achieving optimal enantioseparation. nih.gov

Table 4: Hypothetical Chiral HPLC Parameters for the Enantioseparation of this compound

| Parameter | Condition |

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., cellulose or amylose derivative) |

| Mobile Phase | Hexane (B92381)/Isopropanol (Normal Phase) or Acetonitrile/Water (Reversed Phase) with appropriate additives |

| Flow Rate | Optimized for resolution and analysis time |

| Temperature | Controlled to ensure reproducibility |

| Detector | UV or Chiral Detector (e.g., Circular Dichroism) |

This table provides a hypothetical set of parameters for the chiral HPLC separation of this compound. Method development would be required to determine the optimal conditions.

The successful separation of the enantiomers of 4-ethylhexan-3-ol would result in two distinct peaks in the chromatogram, corresponding to the (S)- and (R)-forms. The enantiomeric excess can be determined by comparing the integrated peak areas. The development of a robust and reliable chiral HPLC method is essential for quality control in asymmetric synthesis and for the analysis of this compound in various matrices.

Computational Chemistry and Theoretical Investigations of 3s 4 Ethylhexan 3 Ol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is particularly effective for studying the electronic properties and spectroscopic characteristics of organic molecules.

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals)

The electronic character of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. aimspress.com The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic potential.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. biointerfaceresearch.com A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. biointerfaceresearch.comresearchgate.net For (3S)-4-ethylhexan-3-ol, DFT calculations can precisely determine the energies of these orbitals. The calculations would reveal that the HOMO is primarily localized around the oxygen atom of the hydroxyl group due to its lone pairs of electrons, while the LUMO is distributed more across the C-O and C-C sigma antibonding orbitals.

Table 1: Representative DFT-Calculated Frontier Orbital Energies for this compound

| Parameter | Energy (eV) | Description |

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital; related to ionization potential. |

| ELUMO | 1.15 | Energy of the Lowest Unoccupied Molecular Orbital; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 8.00 | ELUMO - EHOMO; indicates chemical stability and reactivity. biointerfaceresearch.com |

Note: The values presented are illustrative and representative of what would be expected from a DFT calculation at a common level of theory (e.g., B3LYP/6-31G(d)).

Prediction of Spectroscopic Parameters (NMR, IR, Raman) and Comparison with Experimental Data

DFT calculations are a powerful tool for predicting various spectroscopic parameters, which can be invaluable for structure elucidation and spectral assignment. By computing the nuclear magnetic shielding tensors, one can accurately predict ¹H and ¹³C NMR chemical shifts. nih.govyoutube.com This process involves optimizing the molecule's geometry and then performing a Gauge-Including Atomic Orbital (GIAO) calculation. nih.gov The predicted shifts for this compound can be compared with experimental data to confirm its structure. Typically, DFT-predicted ¹³C shifts are within 2-4 ppm of experimental values, and ¹H shifts are within 0.2-0.4 ppm. bris.ac.uk

Similarly, vibrational frequencies for Infrared (IR) and Raman spectroscopy can be calculated by determining the second derivatives of the energy with respect to atomic displacements. researchgate.net These calculations produce a set of vibrational modes and their corresponding frequencies and intensities. acs.org Comparing the theoretical spectrum of this compound with an experimental one helps in assigning specific absorption bands to the stretching and bending of bonds, such as the characteristic O-H stretch, C-H stretches, and the C-O stretch.

Table 2: Comparison of Hypothetical Experimental and DFT-Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value (DFT) | Plausible Experimental Value |

| ¹³C NMR (δ, ppm) | ||

| C3 (CH-OH) | 75.2 | 74.8 |

| C4 (CH-CH₂) | 48.5 | 48.1 |

| ¹H NMR (δ, ppm) | ||

| H (on C3) | 3.55 | 3.51 |

| H (on OH) | 1.80 | 1.75 |

| IR Frequency (cm⁻¹) | ||

| O-H Stretch | 3450 | 3400 (broad) |

| C-O Stretch | 1105 | 1100 |

Theoretical Reaction Pathways and Transition State Analysis for Synthesis

Computational chemistry, particularly DFT, allows for the detailed investigation of reaction mechanisms. chemrxiv.org For a molecule like this compound, a common synthetic route is the Grignard reaction between (S)-3-hydroxyhexanal and an ethylmagnesium halide, or the reaction of butanal with a (S)-1-ethylpropylmagnesium halide.

DFT can be used to model the potential energy surface of such a reaction. This involves calculating the energies of the reactants, products, any intermediates, and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and its structure and energy determine the reaction's activation energy and rate. Identifying the transition state involves a search for a first-order saddle point on the potential energy surface. Computational modeling can confirm the stereochemical outcome by comparing the activation energies of pathways leading to different stereoisomers. chemrxiv.org

Molecular Mechanics and Quantum Chemical Calculations for Conformational Landscapes

Molecules with single bonds, such as this compound, are flexible and can exist in numerous spatial arrangements, or conformations, due to rotation around these bonds. arxiv.org Understanding the conformational landscape—the collection of stable conformers and their relative energies—is essential as it influences the molecule's physical and chemical properties.

A common strategy involves a two-step approach. unipd.it First, Molecular Mechanics (MM), a computationally inexpensive method, is used to perform a broad search of the conformational space to identify a large number of potential low-energy structures. wavefun.com Following this, the most promising conformers are subjected to more accurate, but computationally intensive, quantum chemical calculations (typically DFT) for geometry optimization and energy refinement. nih.gov For this compound, this analysis would focus on the rotation around the C3-C4 bond and the orientations of the ethyl and propyl groups attached to the chiral center.

Table 3: Relative Energies of Selected Conformers of this compound

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| 1 | ~60° (gauche) | 0.00 | 55 |

| 2 | ~180° (anti) | 0.85 | 20 |

| 3 | ~-60° (gauche) | 1.20 | 10 |

| 4 | Other | >2.00 | <5 |

Note: Values are illustrative, demonstrating how different spatial arrangements lead to different energies and populations.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, including its interactions with its environment. easychair.orgeasychair.org By simulating the motion of this compound along with a large number of solvent molecules (e.g., water, ethanol, or a nonpolar solvent) over time, one can gain detailed insights into solvent effects and intermolecular forces. researchgate.netresearchgate.net

For a chiral alcohol, a key interaction is hydrogen bonding between its hydroxyl group and surrounding solvent molecules or other alcohol molecules. researchgate.net MD simulations can quantify the average number of hydrogen bonds, their lifetimes, and their geometry. osti.gov Furthermore, the solvent can influence the conformational landscape by stabilizing certain conformers over others. researchgate.net An MD simulation of this compound in water would likely show a well-defined hydration shell around the hydroxyl group and reveal that polar conformers are preferentially stabilized.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Chiral Alcohols

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. wikipedia.orgmeilerlab.org These models are built by finding a mathematical correlation between calculated molecular descriptors and an experimentally measured property for a series of related compounds.

For chiral molecules, it is crucial to use descriptors that can distinguish between enantiomers and diastereomers. nih.gov Specialized chirality descriptors, derived from the 3D structure of the molecule, can be employed. researchgate.netmdpi.com A QSPR model for a series of chiral alcohols, including this compound, could be developed to predict properties like boiling point, retention time in chiral chromatography, or sensory properties. The model would take various descriptors (e.g., molecular weight, polar surface area, and chirality indices) as input to generate a prediction. The success of such models demonstrates that the property of interest is systematically related to the structural and chiral features of the molecules. nih.gov

Chemical Reactivity and Derivatization for Advanced Applications

Stereospecific Chemical Transformations of the Hydroxyl Group

The hydroxyl group of (3S)-4-ethylhexan-3-ol is the primary site of its chemical reactivity, allowing for stereospecific transformations that are crucial for the synthesis of advanced, high-value chemical entities.

Oxidation Reactions to Chiral Ketones and Acids

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. In the case of this compound, this reaction leads to the formation of the corresponding chiral ketone, (S)-4-ethylhexan-3-one. A variety of reagents can be employed for this purpose, with the choice often dictated by the desired reaction conditions and sensitivity of other functional groups in the molecule.

Mild oxidizing agents are generally preferred to avoid over-oxidation or side reactions. Reagents such as pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane (DMP) are effective for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively. libretexts.orglibretexts.orgmasterorganicchemistry.com The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, is another powerful method known for its mild conditions and high yields. wikipedia.orgorganic-chemistry.orgtcichemicals.comchemistrysteps.com These methods are particularly advantageous as they are typically performed under neutral or slightly basic conditions, preserving the integrity of most other functional groups. wikipedia.orgwikipedia.orgchemistrysteps.comorganic-chemistry.orgcommonorganicchemistry.com

| Oxidation Reaction | Reagent | Product | General Conditions |

| Oxidation of this compound | Pyridinium Chlorochromate (PCC) | (S)-4-Ethylhexan-3-one | Dichloromethane (DCM) as solvent, room temperature. |

| Oxidation of this compound | Dess-Martin Periodinane (DMP) | (S)-4-Ethylhexan-3-one | Dichloromethane (DCM) as solvent, room temperature. commonorganicchemistry.com |

| Oxidation of this compound | Swern Oxidation (DMSO, (COCl)₂) | (S)-4-Ethylhexan-3-one | Low temperature (-78 °C to room temperature), triethylamine (B128534) (Et₃N) as base. wikipedia.org |

Further oxidation to a carboxylic acid would involve cleavage of a carbon-carbon bond and is not a typical transformation for secondary alcohols under standard oxidative conditions.

Esterification and Etherification Reactions for Derivative Synthesis

The hydroxyl group of this compound can be readily converted into esters and ethers, providing a diverse range of derivatives with potentially new applications.

Esterification:

The formation of esters from this compound can be achieved through several methods. The classic Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. wvu.edupatsnap.commasterorganicchemistry.comucalgary.cachemistrytalk.org This is an equilibrium-driven process, and the yield of the ester can be increased by using an excess of one of the reactants or by removing the water formed during the reaction. masterorganicchemistry.comucalgary.ca

For more sensitive substrates or to achieve milder reaction conditions, the Steglich esterification is a valuable alternative. This method employs a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), and a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the ester formation at room temperature. wikipedia.orgnih.govorganic-chemistry.orgyoutube.comorgsyn.org

The Mitsunobu reaction provides a powerful method for esterification with inversion of stereochemistry. wikipedia.orgorganic-chemistry.orgresearchgate.net Reacting this compound with a carboxylic acid, triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) results in the formation of the corresponding (R)-ester. wikipedia.org

| Esterification Reaction | Reagent/Method | Product Stereochemistry | Key Features |

| Fischer Esterification | Carboxylic Acid, H⁺ catalyst | Retention (S) | Equilibrium reaction, often requires excess reactant or water removal. masterorganicchemistry.comucalgary.ca |

| Steglich Esterification | Carboxylic Acid, DCC, DMAP | Retention (S) | Mild conditions, room temperature. wikipedia.orgnih.govorganic-chemistry.org |

| Mitsunobu Reaction | Carboxylic Acid, PPh₃, DEAD/DIAD | Inversion (R) | Proceeds with inversion of configuration at the stereocenter. wikipedia.orgorganic-chemistry.org |

Etherification:

The Williamson ether synthesis is a common method for preparing ethers. masterorganicchemistry.comkhanacademy.orglibretexts.orgyoutube.com This SN2 reaction involves the deprotonation of the alcohol to form the corresponding alkoxide, which then reacts with an alkyl halide. For this compound, treatment with a strong base like sodium hydride (NaH) would generate the (S)-alkoxide, which upon reaction with an alkyl halide (e.g., methyl iodide) would yield the corresponding (S)-ether. As this is an SN2 reaction, the stereochemistry at the alcohol center is retained. masterorganicchemistry.comlibretexts.org

Substitution Reactions Preserving or Inverting Stereochemistry

Nucleophilic substitution reactions at the chiral center of this compound are pivotal for introducing a variety of functional groups while controlling the stereochemical outcome. To facilitate substitution, the hydroxyl group must first be converted into a good leaving group, such as a tosylate or mesylate.

Reaction of this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) would yield the corresponding (S)-tosylate. This tosylate can then undergo an SN2 reaction with a wide range of nucleophiles. The SN2 mechanism proceeds with a backside attack, resulting in an inversion of stereochemistry. organic-chemistry.orgchemistrysteps.comcommonorganicchemistry.com For example, reaction of the (S)-tosylate with sodium azide (B81097) (NaN₃) would produce the (R)-azide.

Conversely, reactions that proceed through an SN1 mechanism, which involves the formation of a carbocation intermediate, would lead to a racemic mixture of products, thus losing the stereochemical information. Therefore, SN2 conditions are crucial for stereospecific transformations.

The Mitsunobu reaction, as mentioned earlier, is a prime example of a reaction that proceeds with inversion of stereochemistry directly from the alcohol without the need for prior conversion to a sulfonate ester. wikipedia.orgorganic-chemistry.orgresearchgate.net

Formation of Chiral Intermediates and Building Blocks for Complex Molecules

The ability to introduce various functional groups with stereochemical control makes this compound and its derivatives valuable chiral building blocks in the synthesis of more complex molecules, including natural products and pharmaceuticals. Chiral alcohols and their derivatives are frequently used as key intermediates in the construction of stereochemically rich structures.

For instance, the chiral ketone, (S)-4-ethylhexan-3-one, obtained from the oxidation of this compound, can serve as a precursor for the stereoselective synthesis of other chiral alcohols with different stereochemistry at the carbinol center through asymmetric reduction.

The ester and ether derivatives of this compound can undergo further transformations, where the chiral fragment directs the stereochemical outcome of subsequent reactions. The ability to introduce functionalities with either retention or inversion of configuration significantly expands the synthetic utility of this chiral alcohol.

Catalytic Applications Involving this compound or Its Derivatives

Chiral alcohols and their derivatives can serve as chiral ligands for metal catalysts in asymmetric catalysis. The coordination of the chiral ligand to a metal center can create a chiral environment that influences the stereochemical course of a catalyzed reaction, leading to the preferential formation of one enantiomer of the product.

While specific catalytic applications of this compound itself are not widely documented in readily available literature, the general principle involves the formation of metal complexes where the chiral alcohol or a derivative acts as a ligand. nih.govresearchgate.netosti.govnih.govescholarship.org For example, the hydroxyl group could coordinate to a metal center, or the alcohol could be further functionalized to create a bidentate or polydentate ligand that can form a stable and catalytically active complex. The steric and electronic properties of the this compound-derived ligand would play a crucial role in the efficiency and enantioselectivity of the catalyzed reaction.

Applications in Advanced Organic Synthesis and Chiral Pool Strategy

(3S)-4-Ethylhexan-3-ol as a Chiral Building Block in Natural Product Synthesis

The strategy of utilizing readily available, enantiomerically pure compounds, known as the chiral pool, is a cornerstone of modern synthetic chemistry. nih.gov this compound, with its defined stereocenter, is a prime candidate for inclusion in this pool. Its simple aliphatic structure can be strategically incorporated into the carbon skeleton of various natural products, particularly those featuring acyclic stereocenters.

While no current literature explicitly details the use of this compound in a completed natural product synthesis, its potential is evident. The hydroxyl group serves as a versatile handle for a wide array of chemical transformations, including oxidation, esterification, and etherification. The ethyl and propyl groups attached to the chiral center can influence the steric environment of subsequent reactions, potentially leading to high diastereoselectivity.

Table 1: Potential Transformations of this compound for Natural Product Synthesis

| Transformation | Reagents and Conditions | Resulting Functional Group | Potential Application in Natural Products |

| Oxidation | PCC, DMP, Swern or Moffatt conditions | Ketone | Precursor to more complex stereocenters |

| Etherification | Williamson ether synthesis (e.g., NaH, R-X) | Ether | Incorporation into polyether natural products |

| Esterification | Acyl chlorides, carboxylic acids (e.g., DCC coupling) | Ester | Protection of the hydroxyl group or introduction of a new fragment |

| Substitution | Mitsunobu reaction (e.g., PPh₃, DIAD, Nu-H) | Inversion of stereochemistry, introduction of N, S, or other functionalities | Access to unnatural analogues or alternative synthetic routes |

The synthesis of pheromones, insect-derived natural products, often relies on chiral alcohols. For instance, the aggregation pheromone of the smaller European elm bark beetle, (3S,4S)-4-methylhexan-3-ol, shares structural similarities with this compound. chegg.comgoogle.com This suggests that this compound could serve as a valuable starting material or analogue for the synthesis and study of such semiochemicals.

Utilization in Asymmetric Synthesis of Complex Organic Molecules

Beyond its direct incorporation, this compound can be employed as a chiral auxiliary. A chiral auxiliary is a stereogenic unit temporarily attached to a prochiral substrate to direct a stereoselective transformation. chembk.com After the desired stereocenter is created, the auxiliary is cleaved and can ideally be recovered for reuse.

The hydroxyl group of this compound can be esterified with a prochiral carboxylic acid or an α,β-unsaturated carboxylic acid. The resulting chiral ester can then undergo a variety of diastereoselective reactions, such as enolate alkylation, aldol (B89426) additions, or conjugate additions. The steric bulk of the ethyl and propyl groups flanking the chiral center in the auxiliary would be expected to effectively shield one face of the enolate or the α,β-unsaturated system, leading to a high degree of stereocontrol.

Table 2: Hypothetical Application of this compound as a Chiral Auxiliary in an Aldol Reaction

| Step | Description | Reactants | Product | Expected Outcome |

| 1 | Esterification | This compound, Prochiral carboxylic acid | Chiral ester | Formation of the substrate-auxiliary conjugate |

| 2 | Enolate Formation | LDA, THF, -78 °C | Lithium enolate | Generation of the nucleophile |

| 3 | Aldol Addition | Aldehyde (R'-CHO) | Diastereomeric aldol adducts | Diastereoselective formation of a new stereocenter |

| 4 | Cleavage | LiOH, H₂O₂ | Chiral β-hydroxy acid and recovered this compound | Release of the desired product and recovery of the auxiliary |

While established chiral auxiliaries like Evans' oxazolidinones and 8-phenylmenthol are more commonly employed, the exploration of novel, cost-effective, and recoverable auxiliaries remains an active area of research. chembk.com The simple, non-aromatic structure of this compound could offer advantages in terms of ease of synthesis and removal.

Role as a Chiral Ligand Precursor in Asymmetric Catalysis

The development of chiral ligands for transition metal-catalyzed asymmetric reactions is a field of paramount importance in organic synthesis. Chiral alcohols are frequently used as precursors for the synthesis of these ligands. The hydroxyl group of this compound provides a convenient attachment point for phosphine, amine, or other coordinating moieties.

For example, the alcohol could be converted to a chiral phosphinite ligand by reaction with a chlorophosphine. Such ligands are valuable in a range of metal-catalyzed reactions, including asymmetric hydrogenation, hydroformylation, and cross-coupling reactions. The stereochemical information embedded in the this compound backbone would be transferred to the catalytic cycle, influencing the enantioselectivity of the product formation.

The synthesis of chiral β-amino alcohols, which are themselves important ligands and catalysts, can be envisioned starting from this compound. This would typically involve oxidation to the corresponding ketone, followed by asymmetric reductive amination or the formation of a chiral imine and subsequent reduction.

Development of Novel Materials and Functional Molecules Incorporating the Chiral Hexanol Scaffold

The incorporation of chiral units into polymers and other materials can impart unique properties, such as chiroptical responses (e.g., circular dichroism), the ability to form helical superstructures, and the capacity for enantioselective recognition. The this compound scaffold, with its defined stereochemistry, is a potential building block for such chiral materials.

The hydroxyl group can be functionalized with a polymerizable group, such as an acrylate (B77674) or a styrenyl moiety. Subsequent polymerization would yield a chiral polymer with the this compound unit as a pendant group. The stereochemistry of this side chain could influence the polymer's secondary structure and its interactions with other chiral molecules.

Furthermore, in the field of liquid crystals, chiral dopants are used to induce helical twisting in nematic phases, leading to the formation of cholesteric phases with unique optical properties. Derivatives of this compound could be designed to act as such chiral dopants. The simple, non-polar nature of the aliphatic backbone, combined with the stereogenic center, could be advantageous in achieving good solubility in liquid crystal hosts and efficient induction of helical twisting power.

While the full potential of this compound is yet to be unlocked, its fundamental structural and stereochemical features position it as a valuable target for future research and development in the broad field of asymmetric organic synthesis and materials science.

Information regarding the environmental fate and transport of this compound is not available in the public domain.

A comprehensive search of scientific databases and literature has revealed a significant lack of specific research on the environmental transformation and biodegradation of the chemical compound this compound. Consequently, it is not possible to provide a detailed, data-driven article on its abiotic and biotic degradation pathways, as requested.

The required specific data for the following sections and subsections of the requested article could not be located:

Environmental Transformation and Biodegradation Studies Academic Perspective

Environmental Fate and Transport Modeling of Chiral Alcohols:While general principles and models for the environmental fate and transport of chemicals, including chiral compounds, exist, their specific application and validation for (3S)-4-ethylhexan-3-ol are absent from the literature.cdc.govepa.govThe environmental behavior of chiral compounds can be complex, with different stereoisomers potentially exhibiting distinct degradation rates and pathways.researchgate.netHowever, without experimental data for this compound, any modeling would be purely speculative.

Basic chemical and physical properties for this compound are available in public databases. nih.govnih.govnih.gov However, this information is insufficient to construct a scientifically rigorous article on its environmental transformation and biodegradation. The generation of the requested detailed research findings and data tables is therefore not feasible.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for enantioselective synthesis of (3S)-4-ethylhexan-3-ol?

- Methodology :

- Ketone Reduction : Reduce 4-ethyl-3-hexanone using chiral catalysts like (R)-BINAP-Ru complexes for asymmetric hydrogenation (yields >85%, enantiomeric excess (ee) ≥90%) .

- Grignard Addition : React ethylmagnesium bromide with (S)-epoxyhexane under kinetic resolution (THF, -20°C), followed by acid workup. Monitor stereochemistry via chiral HPLC .

Q. How to characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- GC-MS : Detect impurities (<0.5%) using a DB-5 column (60°C to 250°C ramp) .

- NMR : Assign stereochemistry via - and -NMR coupling constants (e.g., for vicinal diastereotopic protons) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- PPE : Use nitrile gloves (ASTM D6978 standard) and tightly sealed goggles to prevent dermal/ocular exposure .

- Ventilation : Conduct reactions in fume hoods with airflow ≥0.5 m/s to mitigate inhalation risks .

Advanced Research Questions

Q. How to resolve contradictions in reaction yields during scale-up of this compound synthesis?

- Root Cause Analysis :

- Catalyst Deactivation : Test Pd/C or Ru-BINAP catalysts for leaching via ICP-MS after hydrogenation cycles .

- Solvent Effects : Compare THF vs. EtO in Grignard reactions; optimize water content (<50 ppm) to suppress side reactions .

Q. What strategies mitigate racemization during functional group transformations of this compound?

- Low-Temperature Protocols : Perform acylations (e.g., with AcO) at -40°C in CHCl to minimize epimerization .

- Protecting Groups : Use TBS ethers to stabilize the hydroxyl group during oxidation to 4-ethyl-3-hexanone. Monitor ee stability via time-resolved VCD .

Q. How do surface interactions (e.g., glassware, catalysts) influence the reactivity of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.